

# Application Notes and Protocols for Flonoltinib Maleate in Myelofibrosis Clinical Trials

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## Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: *B13838645*

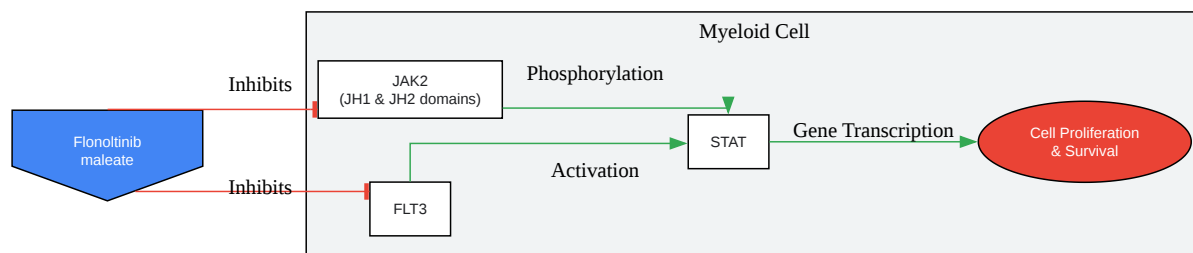
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Flonoltinib maleate**, a novel dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), in the context of clinical trials for myelofibrosis (MF).<sup>[1][2]</sup> The protocols outlined below are synthesized from publicly available data from preclinical studies and clinical trials.

## Mechanism of Action

**Flonoltinib maleate** is an orally bioavailable small molecule that targets and inhibits the activity of both JAK2 and FLT3.<sup>[1][3]</sup> This dual inhibition disrupts the activation of the JAK/STAT signaling pathway, which is a critical mediator of cell proliferation and survival in myeloproliferative neoplasms (MPNs) like myelofibrosis.<sup>[1][4]</sup> Unlike other JAK2 inhibitors that bind to the JAK2 JH1 domain, Flonoltinib exhibits high selectivity by simultaneously binding to the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.<sup>[4][5][6]</sup> This unique binding mechanism may contribute to its high selectivity over other JAK family members.<sup>[4][5]</sup> <sup>[6]</sup> Some evidence also suggests it may act as a triple-target inhibitor, also affecting CDK6.<sup>[7]</sup> <sup>[8]</sup> The inhibition of these pathways leads to the induction of apoptosis and a reduction in the proliferation of malignant cells.<sup>[1][3]</sup>



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Figure 1: Simplified signaling pathway of **Flonoltinib maleate**'s inhibitory action.

## Clinical Trial Protocols

The following protocols are based on the Phase I/IIa (NCT05153343) and Phase IIb clinical trials of **Flonoltinib maleate** in patients with myelofibrosis.[5][7][8]

## Patient Population

Inclusion Criteria:

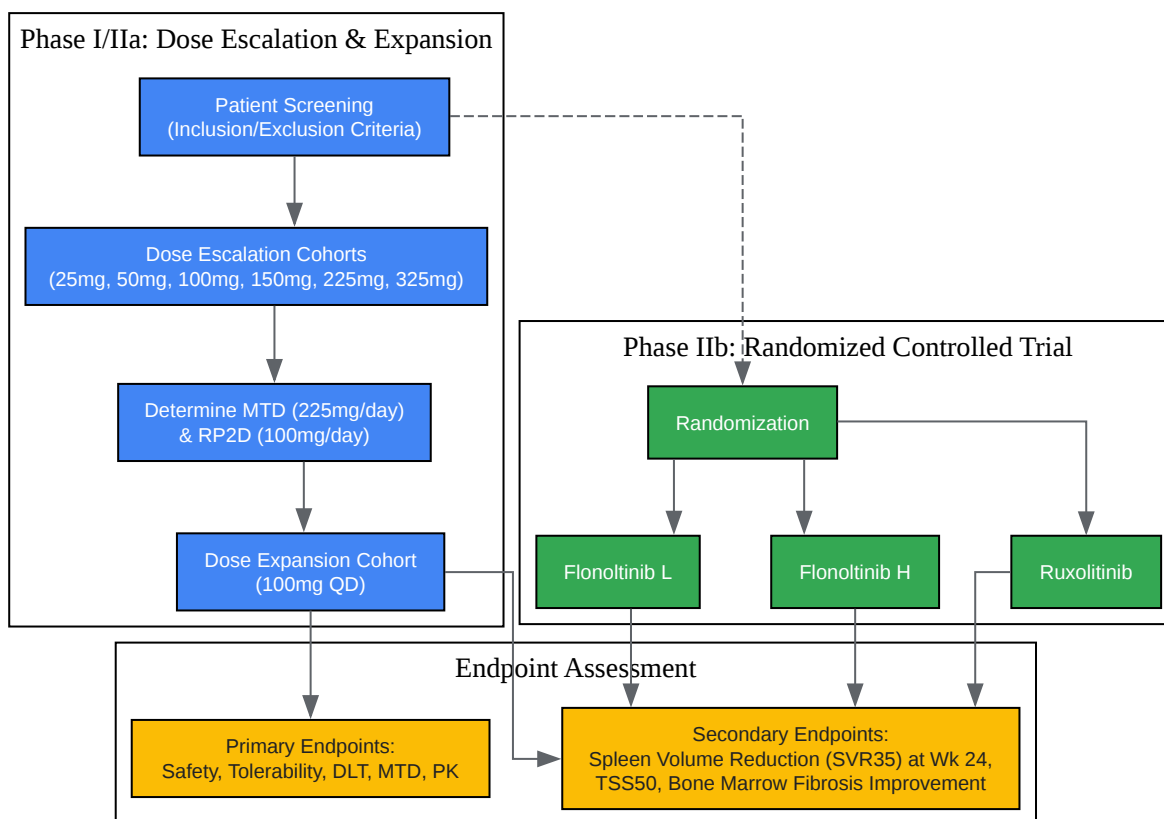
- Age  $\geq 18$  years.[5]
- Diagnosis of primary myelofibrosis (PMF), post-polycythemia vera MF (post-PV MF), or post-essential thrombocythemia MF (post-ET MF).[5][7]
- Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1, intermediate-2, or high-risk.[5][7]
- Palpable splenomegaly.[5]
- Platelet count of at least  $50 \times 10^9/L$ .[7]
- Patients may or may not have had prior treatment with other JAK inhibitors.[5]

### Exclusion Criteria:

- Use of any therapeutic PV drugs within 2 weeks or 5 half-lives prior to trial administration.[9]
- Presence of other serious diseases that may affect patient safety or compliance.[9]

## Study Design and Dosing Regimen

The clinical development of **Flonoltinib maleate** has progressed through dose-escalation and expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).



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Figure 2: Workflow of the **Flonoltinib maleate** clinical trials for myelofibrosis.

#### Phase I/IIa Dosing:

- Dose Escalation Phase: Patients received oral **Flonoltinib maleate** tablets at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[\[5\]](#)
  - Single administration stage (Day 1-4): Once daily.[\[5\]](#)
  - Multiple administration stage (Day 5-21): Once daily for 14 days.[\[5\]](#)
  - Extended dosing phase (starting Day 23): Once daily for a 14-day cycle on a continuous fasting schedule.[\[5\]](#)
- Dose Expansion Phase: The optimal dose of 100 mg once daily was administered for a 14-day cycle for a total of 12 cycles.[\[5\]](#)[\[7\]](#) Treatment continued until disease progression or unacceptable toxicity.[\[5\]](#)[\[7\]](#)

#### Phase IIb Dosing:

- Patients were randomized to receive either **Flonoltinib maleate** (low or high dose) or Ruxolitinib.[\[8\]](#)

## Efficacy and Safety Data

### Efficacy

The clinical activity of **Flonoltinib maleate** was assessed by spleen volume reduction and improvement in disease-related symptoms.

Table 1: Efficacy of **Flonoltinib Maleate** in Phase I/IIa Trial (NCT05153343)

Efficacy Endpoint	Overall Population (n=30)	Dose Escalation (n=15)	Dose Expansion (n=15)
SVR35 at Week 24	77.3% (17/22 evaluable)[5][7]	72.7% (8/11 evaluable)[5][7]	81.8% (9/11 evaluable)[5][7]
Best SVR $\geq$ 35%	83.3% (25/30)[5]	80.0%[7]	93.3%[7][8]
Best TSS50	80.0% (24/30)[5]	80.0%[7]	73.3%[7][8]

| Bone Marrow Fibrosis Improvement | 26.1%[7][10] | 16.7%[7] | 36.4%[7] |

SVR35:  $\geq$ 35% reduction in spleen volume from baseline. TSS50:  $\geq$ 50% reduction in total symptom score.

Table 2: Comparative Efficacy at Week 12 in Phase IIb Trial

Efficacy Endpoint	Flonoltinib L	Flonoltinib H	Ruxolitinib
SVR35	80.0% (12/15)[8]	100% (18/18)[8]	50.0%[8]

| TSS50 | 66.7%[8] | 83.3%[8] | 61.1%[8] |

Table 3: Comparative Efficacy at Week 24 in Phase IIb Trial

Efficacy Endpoint	Flonoltinib L	Flonoltinib H	Ruxolitinib
SVR35	90.0% (9/10)[8]	100% (11/11)[8]	54.5% (6/11)[8]

| TSS50 | 80.0%[8] | 100%[8] | 63.6%[8] |

## Safety and Tolerability

**Flonoltinib maleate** has demonstrated a manageable safety profile in clinical trials.

Table 4: Common Grade  $\geq$ 3 Treatment-Emergent Adverse Events (TEAEs) in Phase I/IIa Trial

Adverse Event	Frequency
Hematological	
Anemia	48.4% <a href="#">[5]</a>
Thrombocytopenia	29.0% <a href="#">[5]</a>
Leukopenia	19.4% <a href="#">[5]</a>
Decreased Lymphocyte Count	16.1% <a href="#">[5]</a>
Neutropenia	16.1% <a href="#">[5]</a>
Non-Hematological	
Pneumonia	9.7% <a href="#">[5]</a>
Abdominal Pain	3.2% <a href="#">[5]</a>
Hypertension	3.2% <a href="#">[5]</a>
Fibrinogen Decreased	3.2% <a href="#">[5]</a>

| Abnormal Liver Function | 3.2%[\[5\]](#) |

No dose-limiting toxicities were observed during the first cycle of the Phase 1 portion of the study, and the maximum tolerated dose was established at 225 mg/day.[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### Assessment of Spleen Volume

- Method: Spleen volume is typically assessed by magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and specified time points throughout the trial (e.g., Week 12 and Week 24).[\[5\]](#)
- Procedure:
  - Perform a baseline MRI or CT scan of the abdomen to determine the initial spleen volume.
  - Repeat the imaging at designated follow-up visits.

- Calculate the percentage change in spleen volume from baseline at each time point.
- A spleen volume reduction of  $\geq 35\%$  (SVR35) is a key secondary endpoint.[\[5\]](#)

## Assessment of Myelofibrosis-Related Symptoms

- Method: Patient-reported outcomes are captured using the Myelofibrosis Symptom Assessment Form (MFSAF) v4.0, which calculates a Total Symptom Score (TSS).
- Procedure:
  - Administer the MFSAF questionnaire to patients at baseline and at regular intervals during the study.
  - Calculate the TSS at each assessment.
  - Determine the percentage change in TSS from baseline.
  - A  $\geq 50\%$  reduction in TSS (TSS50) is a key efficacy measure.[\[5\]](#)

## Bone Marrow Fibrosis Assessment

- Method: Bone marrow biopsies are collected at baseline and at specified time points (e.g., Week 24).
- Procedure:
  - Obtain a bone marrow biopsy sample.
  - Process and stain the sample for histological evaluation.
  - A pathologist grades the degree of reticulin fibrosis according to the European Myelofibrosis Network (EUMNET) or other standardized criteria.
  - Compare the fibrosis grade at follow-up to the baseline assessment to determine improvement.

## Conclusion

**Flonoltinib maleate** has demonstrated significant clinical benefits in patients with myelofibrosis, showing promising efficacy in spleen volume reduction and symptom improvement with a manageable safety profile.[5][7] Ongoing and future clinical trials will further delineate its role in the treatment landscape for myelofibrosis.[5][8]

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